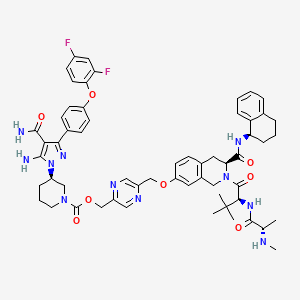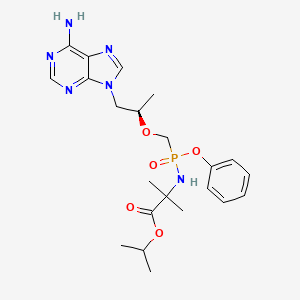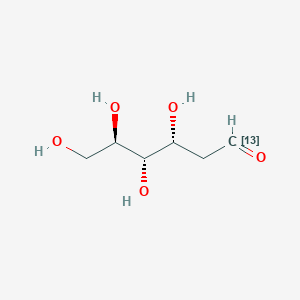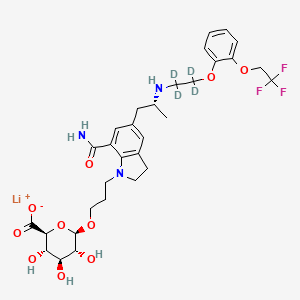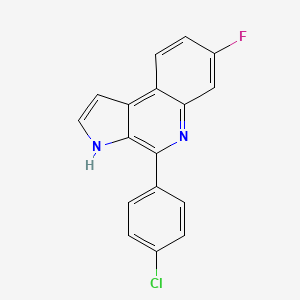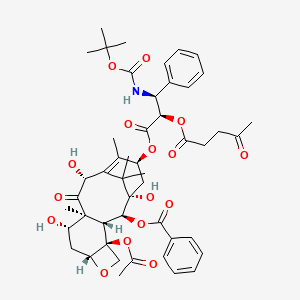
Sudocetaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sudocetaxel Zendusortide (TH1902) is a novel peptide-drug conjugate designed for targeted cancer therapy. It combines two molecules of docetaxel with a sortilin-targeting peptide, TH19P01, via a cleavable succinyl linker. This compound is specifically designed to target sortilin-positive cancer cells, facilitating the internalization of the drug into the cells and enhancing its anticancer efficacy .
準備方法
Synthetic Routes and Reaction Conditions
Sudocetaxel Zendusortide is synthesized by conjugating two molecules of docetaxel to the TH19P01 peptide. The conjugation involves a cleavable succinyl linker, which ensures the release of docetaxel within the target cells. The synthetic route includes the following steps:
- Synthesis of the TH19P01 peptide.
- Activation of the succinyl linker.
- Conjugation of docetaxel to the activated linker.
- Coupling of the docetaxel-linker complex to the TH19P01 peptide .
Industrial Production Methods
The industrial production of this compound Zendusortide involves large-scale peptide synthesis, followed by the conjugation process. The production process is optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in the industrial production of this compound .
化学反応の分析
Types of Reactions
Sudocetaxel Zendusortide undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable succinyl linker is hydrolyzed within the target cells, releasing the active docetaxel molecules.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species within the cancer cells.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of the succinyl linker.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, can oxidize the compound.
Reduction: Reducing agents, such as glutathione, can reduce the compound.
Major Products Formed
The major products formed from the reactions of this compound Zendusortide include:
Docetaxel: Released upon hydrolysis of the succinyl linker.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions.
科学的研究の応用
Sudocetaxel Zendusortide has several scientific research applications, including:
Cancer Therapy: It is primarily used in the treatment of sortilin-positive cancers, such as triple-negative breast cancer and HER2-positive breast cancers.
Immunotherapy: this compound Zendusortide triggers the cGAS/STING pathway, potentiating anti-PD-L1 immune-mediated tumor cell killing.
Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems, particularly peptide-drug conjugates.
作用機序
Sudocetaxel Zendusortide exerts its effects through a combination of mechanisms:
Targeted Delivery: The TH19P01 peptide targets the sortilin receptor on cancer cells, facilitating the internalization of the drug.
Microtubule Stabilization: Once inside the cells, the released docetaxel binds to microtubules, preventing their depolymerization and inhibiting cell division.
Immune Modulation: The compound activates the cGAS/STING pathway, leading to the production of type I interferons and other immune-stimulatory molecules. .
類似化合物との比較
Similar Compounds
Docetaxel: A widely used chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Paclitaxel: Another microtubule-stabilizing agent with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness of Sudocetaxel Zendusortide
This compound Zendusortide is unique due to its targeted delivery mechanism, which enhances its anticancer efficacy while minimizing systemic toxicity. The combination of docetaxel with the sortilin-targeting peptide allows for selective delivery to sortilin-positive cancer cells, reducing off-target effects and improving therapeutic outcomes .
特性
分子式 |
C48H59NO16 |
|---|---|
分子量 |
906.0 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1 |
InChIキー |
XKHDVNYIFGGXRE-LEPVCIIKSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
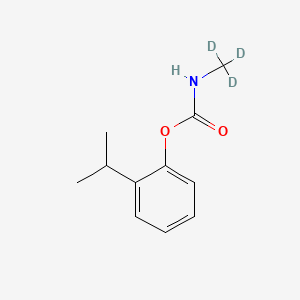
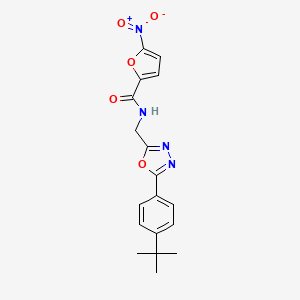
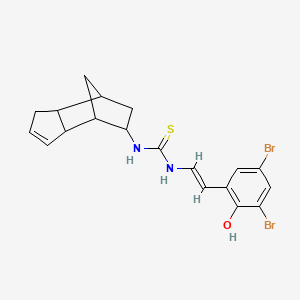
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
